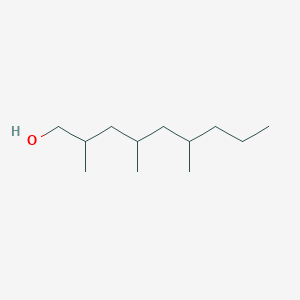
Benzene, 1,1'-(2-nitroethylidene)bis(4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a nitroethylidene group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) typically involves the reaction of 4-methylbenzaldehyde with nitroethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, and Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The benzene ring provides a hydrophobic environment, facilitating interactions with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
- Benzene, 1,1’-(1-methylethylidene)bis(4-methoxy-)
- Benzene, 1,1’-oxybis(4-methyl-)
Uniqueness
Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) is unique due to the presence of the nitroethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo specific redox reactions, making this compound valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
85078-26-8 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
1-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]benzene |
InChI |
InChI=1S/C16H17NO2/c1-12-3-7-14(8-4-12)16(11-17(18)19)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
Clé InChI |
UJXJGTJGQDRICC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
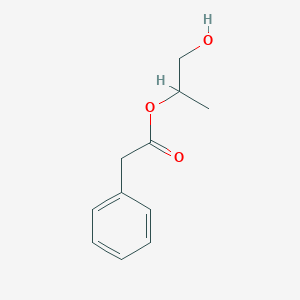
![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)
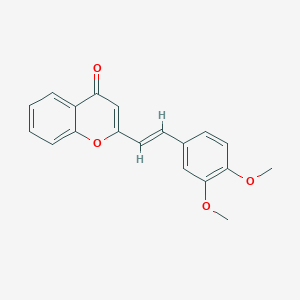
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)
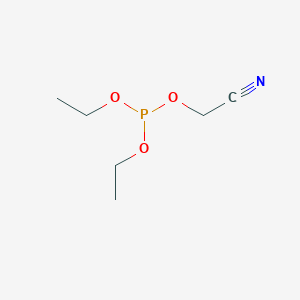
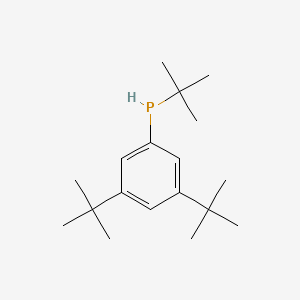
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)
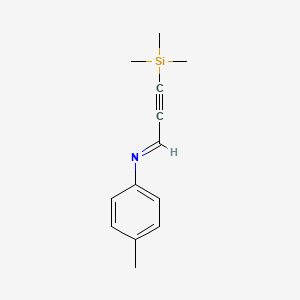
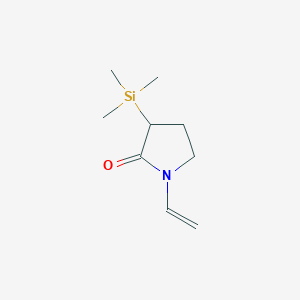
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
